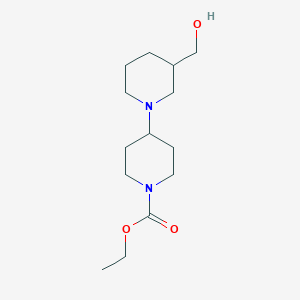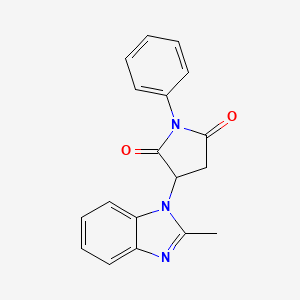![molecular formula C19H22N2O4S B5299634 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5299634.png)
2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide, also known as MMS, is a chemical compound that has been extensively studied for its potential use in scientific research. MMS is a sulfonamide-based compound that has been synthesized in the laboratory and has been shown to have a number of interesting properties that make it a useful tool for researchers.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of enzymes and receptors that are involved in various biological processes. 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to inhibit the activity of a number of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has also been shown to inhibit the activity of several receptors, including the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have a number of interesting biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects, and has also been shown to have anticonvulsant and analgesic effects. 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has also been shown to have neuroprotective effects, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is its potent inhibitory effects on enzymes and receptors. This makes it a useful tool for researchers studying these biological processes. However, one limitation of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide can be challenging, and the compound may not be readily available in some laboratories.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is the development of new analogs of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the potential therapeutic uses of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide, particularly in the treatment of neurodegenerative diseases. Finally, 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide may also be useful as a tool for studying the role of enzymes and receptors in various biological processes.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 3-aminobenzenesulfonamide. This reaction produces a key intermediate, which is then reacted with morpholine and acetic anhydride to produce the final product, 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide. The synthesis of 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been optimized over the years, and several different methods have been developed to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been used extensively in scientific research, particularly in the field of biochemistry and pharmacology. The compound has been shown to have a number of interesting properties, including potent inhibitory effects on a number of enzymes and receptors. 2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide has been used to study the mechanisms of action of these enzymes and receptors, and has also been used as a tool for drug discovery.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-5-7-16(8-6-15)13-19(22)20-17-3-2-4-18(14-17)26(23,24)21-9-11-25-12-10-21/h2-8,14H,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMTXLQBWCXUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5299563.png)
![3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5299564.png)
![(1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5299570.png)
![6-chloro-2-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]methyl}-4(1H)-quinolinone](/img/structure/B5299602.png)
![N,N-dimethyl-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B5299613.png)
![N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide](/img/structure/B5299616.png)

![{4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5299626.png)
![N-cyclohexyl-2-({4-[(pyridin-2-ylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5299636.png)
![5-{2-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-1H-imidazol-1-yl}-2-methoxypyridine](/img/structure/B5299641.png)
![2-(5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)benzonitrile](/img/structure/B5299648.png)
![methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299654.png)
![2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5299661.png)